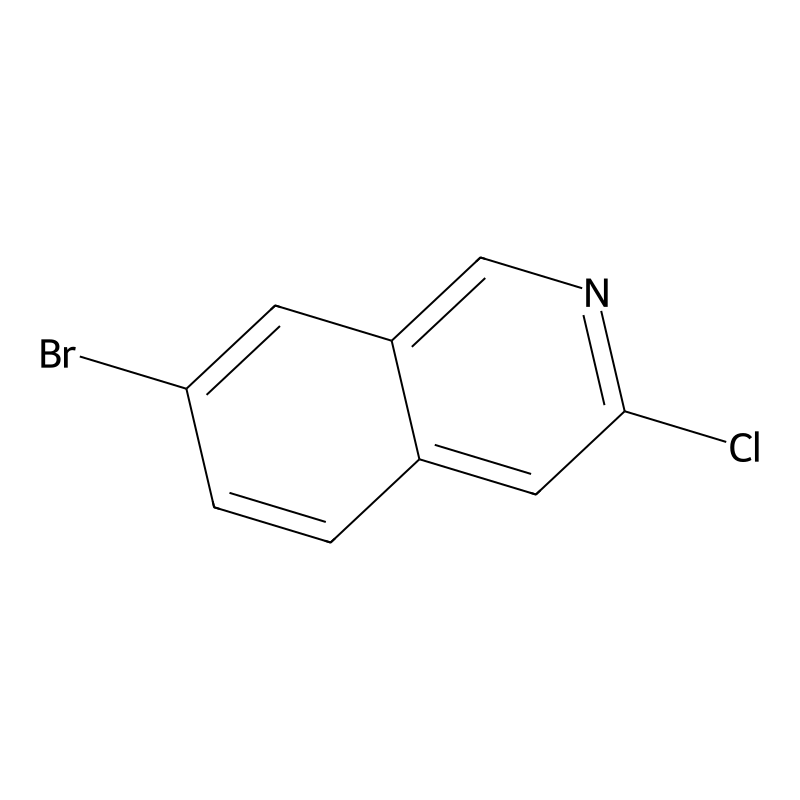

7-Bromo-3-chloroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isoquinoline Scaffold

-Bromo-3-chloroisoquinoline belongs to the class of isoquinoline molecules. Isoquinolines are a well-known heterocyclic aromatic ring system found in many natural products with diverse biological activities. This suggests that 7-Bromo-3-chloroisoquinoline might hold potential for development into bioactive molecules.

Functional Group Substitutions

The presence of bromine (Br) and chlorine (Cl) substituents on the isoquinoline ring can influence its chemical and biological properties. Understanding how these substituents affect reactivity can be valuable for researchers in medicinal chemistry designing new drugs [].

7-Bromo-3-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN. This compound is characterized by the presence of bromine and chlorine substituents at the 7th and 3rd positions of the isoquinoline structure, respectively. Its unique halogenation pattern contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science .

There is no current research available on the specific mechanism of action of 7-bromo-3-chloroisoquinoline. However, the isoquinoline core structure is present in many natural products with diverse biological activities. Some isoquinolines exhibit anti-tumor, anti-malarial, and anti-microbial properties []. Further research is needed to determine if 7-bromo-3-chloroisoquinoline possesses any similar biological activities.

- Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to various derivatives.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds .

This compound exhibits significant biological activity, particularly in relation to enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. Additionally, it influences cell signaling pathways, notably the MAPK/ERK pathway, which is involved in cell growth and differentiation. These interactions suggest potential applications in drug development and therapeutic interventions .

The synthesis of 7-Bromo-3-chloroisoquinoline typically involves halogenation reactions. One common method includes:

- Bromination of 3-chloroisoquinoline: This is performed using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the 7th position.

- Alternative Methods: Other methods may involve diazotization followed by bromination in non-aqueous solvents, allowing for mild reaction conditions and high yields .

7-Bromo-3-chloroisoquinoline has diverse applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with therapeutic potential.

- Material Science: The compound is utilized in developing organic semiconductors and advanced materials.

- Biological Studies: It is employed in studying enzyme inhibitors and receptor modulators, contributing to research in pharmacology and biochemistry .

In biochemical studies, 7-Bromo-3-chloroisoquinoline has been observed to interact with various biomolecules. Its effects on cellular processes can vary over time due to factors such as stability and degradation. The compound's ability to bind to specific enzymes and receptors allows it to modulate their functions, making it a valuable tool for understanding complex biological systems .

Several compounds are structurally similar to 7-Bromo-3-chloroisoquinoline. These include:

| Compound Name | Description |

|---|---|

| 7-Bromo-1-chloroisoquinoline | Chlorine atom at the 1st position; different reactivity profile. |

| 3-Bromo-7-chloroisoquinoline | Positions of bromine and chlorine atoms reversed; alters reactivity. |

| 7-Bromoisoquinoline | Lacks chlorine atom; less reactive in substitution reactions. |

| 7-Bromo-1,3-dichloroisoquinoline | Contains two chlorine atoms; affects its properties distinctly. |

Uniqueness: The specific positioning of the bromine and chlorine atoms in 7-Bromo-3-chloroisoquinoline influences its reactivity compared to these similar compounds. This unique arrangement makes it particularly valuable in synthesizing complex organic molecules and developing new materials .

Physical States and Appearance

7-Bromo-3-chloroisoquinoline exists as a solid at room temperature and standard atmospheric pressure [1] [2] [3]. The compound typically appears as an off-white to pale yellow crystalline powder [1] [4]. This crystalline morphology is consistent with the compound's aromatic structure and intermolecular interactions facilitated by the halogen substituents. The solid-state properties are influenced by the presence of both bromine and chlorine atoms, which can participate in halogen bonding interactions, contributing to the overall crystal packing and stability of the material [4] [5].

Melting and Boiling Points

The melting point of 7-Bromo-3-chloroisoquinoline shows some variation across different sources, with reported values ranging from 90-93°C [1] to 126-128°C [6]. This discrepancy may be attributed to differences in sample purity or measurement conditions. The boiling point of the compound has not been experimentally determined and is listed as "not available" in multiple chemical databases [7] [8] [9]. The relatively high melting point is consistent with the compound's aromatic nature and the presence of heavy halogen atoms that increase intermolecular forces.

Solubility Parameters

Solubility in Organic Solvents

7-Bromo-3-chloroisoquinoline demonstrates good solubility in various organic solvents [4] [5]. The compound is particularly soluble in dimethyl sulfoxide (DMSO) and ethanol [4], which are commonly used solvents for pharmaceutical and chemical research applications. The compound also shows solubility in other organic solvents such as dichloromethane and acetonitrile [5]. This favorable solubility profile in organic media is attributed to the compound's lipophilic character, as evidenced by its calculated logarithmic partition coefficient (LogP) value of 3.65070 [7].

Water Solubility Characteristics

The compound exhibits poor water solubility, being classified as "insoluble in water" according to multiple sources [10] [4]. This hydrophobic character is consistent with the compound's aromatic structure and halogen substituents, which do not readily form hydrogen bonds with water molecules. The low water solubility is further supported by the compound's high LogP value, indicating a strong preference for organic phases over aqueous environments [7].

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

Halogenated isoquinolines, including 7-Bromo-3-chloroisoquinoline, typically exhibit characteristic ultraviolet-visible absorption patterns. The compound is expected to show primary π → π* transitions in the wavelength range of 250-350 nm, with high extinction coefficients (10³-10⁴ M⁻¹cm⁻¹) [11] [12]. The presence of halogen substituents generally causes bathochromic (red) shifts in the absorption maxima compared to unsubstituted isoquinoline. Additional n → π* transitions associated with the nitrogen heteroatom are expected in the 300-400 nm range with lower extinction coefficients [11] [13].

Nuclear Magnetic Resonance Spectral Characteristics

The ¹H NMR spectrum of 7-Bromo-3-chloroisoquinoline would be expected to show characteristic aromatic proton signals in the 7.0-8.5 ppm range [14] [15]. The isoquinoline H-1 proton typically appears most downfield (9.0-9.5 ppm) due to deshielding by the nitrogen atom. The H-3 proton would be affected by the chlorine substitution, while the H-7 proton would be influenced by the bromine substituent [14] [16].

The ¹³C NMR spectrum would show aromatic carbons in the typical range of 110-155 ppm [17] [18]. The C-1 carbon would appear most downfield (150-155 ppm) due to nitrogen deshielding, while C-3 and C-7 carbons would be affected by the halogen substituents. The quaternary carbons of the isoquinoline ring system would appear in the 125-135 ppm range [17] [19].

Mass Spectrometry Profile

The mass spectrum of 7-Bromo-3-chloroisoquinoline would show the molecular ion peak at m/z 242 (accounting for the isotope pattern of bromine and chlorine) [7] [20]. The exact mass is reported as 240.92900 daltons [7]. The compound would exhibit characteristic fragmentation patterns typical of halogenated aromatic compounds, with potential loss of halogen atoms and formation of isoquinoline-based fragments [21].

Infrared Spectroscopy Analysis

The infrared spectrum of 7-Bromo-3-chloroisoquinoline would display characteristic absorption bands for aromatic C-H stretching (3000-3100 cm⁻¹), aromatic C=C stretching (1600-1500 cm⁻¹), and aromatic C=N stretching (1580-1520 cm⁻¹) [22] [23]. The C-Br stretching would appear in the 600-700 cm⁻¹ region, while C-Cl stretching would be observed in the 700-800 cm⁻¹ range [22] [24]. Aromatic out-of-plane bending vibrations would be present in the 900-650 cm⁻¹ region [23] [25].

Predicted Collision Cross Section Analysis

Collision cross section (CCS) values provide important structural information for ion mobility spectrometry applications [29] [30]. For 7-Bromo-3-chloroisoquinoline, predicted CCS values have been calculated for various adduct forms:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 241.93668 | 137.7 |

| [M+Na]⁺ | 263.91862 | 152.4 |

| [M+NH₄]⁺ | 258.96322 | 160.1 |

| [M+K]⁺ | 279.89256 | 139.4 |

| [M+H-H₂O]⁺ | 223.92666 | 138.7 |

| [M-H]⁻ | 239.92212 | 144.0 |

| [M+HCOO]⁻ | 285.92760 | 154.2 |

| [M+CH₃COO]⁻ | 299.94325 | 153.7 |

| [M]⁺ | 240.92885 | 158.3 |

| [M]⁻ | 240.92995 | 158.3 |

These CCS values are useful for analytical identification and separation of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry [29] [31] [32].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant